Dibenzosuberane

Bradykinin B2 Receptor Species Selectivity G Protein-Coupled Receptor (GPCR)

Dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) is a tricyclic hydrocarbon featuring a central, non-planar seven-membered ring bridging two benzene rings. This specific geometry creates a rigid, hydrophobic scaffold with distinct conformational and electronic properties.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 833-48-7
Cat. No. B130601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzosuberane
CAS833-48-7
Synonyms1,2:4,5-Dibenzocycloheptane;  10,11-Dihydro-5H-dibenzo[a,d]cycloheptene;  10,11-Dihydrodibenzo[a,d]cycloheptene;  2,3:6,7-Dibenzosuberan;  Dibenzo[a,d][1,4]cycloheptadiene;  NSC 86156;  Suberane; 
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC3=CC=CC=C31
InChIInChI=1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
InChIKeyPJQCANLCUDUPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzosuberane (CAS 833-48-7): A Tricyclic Scaffold for Defined Pharmacophore and Optoelectronic Tuning Compared to Simple Aromatic Analogs


Dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) is a tricyclic hydrocarbon featuring a central, non-planar seven-membered ring bridging two benzene rings. This specific geometry creates a rigid, hydrophobic scaffold with distinct conformational and electronic properties. Unlike planar analogs such as fluorene or carbazole, the saturated ethano bridge in dibenzosuberane enforces a butterfly-like conformation, which has proven critical for inducing receptor subtype selectivity and modulating intermolecular packing in optoelectronic devices. Its experimental standard molar enthalpy of formation in the gas phase has been precisely established as 161.4 ± 3.7 kJ mol-1, providing a benchmark for computational design of its derivatives [1]. This scaffold serves as a core structural motif in tricyclic antidepressants and has been leveraged more recently to achieve species-specific receptor antagonism and to fine-tune the energy levels of fullerene acceptors in organic photovoltaics.

Why In-Class Compounds Cannot Be Interchanged: Quantifying the Unique Conformational and Electronic Impact of Dibenzosuberane


The scientific value of dibenzosuberane lies not merely in its tricyclic architecture, but in the precise conformational constraints and electronic distribution imposed by its central cycloheptene ring. Simple substitution with other common hydrophobic motifs, such as a diphenylmethyl group, leads to significant functional divergence. As the quantitative evidence below demonstrates, replacing a diphenylmethyl moiety with a dibenzosuberane group in a bradykinin B2 receptor antagonist inverted species selectivity, while in another system, the dibenzosuberane scaffold enabled subtype-selective NMDA receptor inhibition absent in the parent compound. In materials science, the spiro-annulation of dibenzosuberane onto fullerene acceptors yields a measurable power conversion efficiency advantage over the classical PCBM acceptor. These findings refute the assumption that dibenzosuberane is an interchangeable hydrophobic building block; its distinctive puckered shape and electronic character are decisive drivers of molecular recognition and solid-state packing.

Direct Comparative Performance Data for Dibenzosuberane-Containing Compounds Versus Key Analogues and Industry Standards


Inversion of Species Selectivity in Bradykinin B2 Receptor Antagonists: Diphenylmethyl vs. Dibenzosuberane Moiety

A pivotal study by Marceau et al. directly compared the pharmacological profile of bradyzide, a non-peptide antagonist containing a diphenylmethyl moiety, with its dibenzosuberane-containing analogues. The substitution of the diphenylmethyl group with a dibenzosuberane core resulted in an inverted species selectivity profile. The dibenzosuberane derivative, compound 19c, showed a marked gain in functional potency at the human B2 receptor (pA2 = 7.53) compared to bradyzide (pA2 = 5.42) in the human umbilical vein contractility assay. This 128-fold increase in potency was accompanied by a significant loss of affinity at the rat receptor, where bradyzide exhibited a Ki of 0.78 nM versus 44.4 nM for compound 19c [1]. This demonstrates that the dibenzosuberane pharmacophore is not merely a bioisostere but a key structural determinant for human receptor preference.

Bradykinin B2 Receptor Species Selectivity G Protein-Coupled Receptor (GPCR)

Subtype-Selective NMDA Receptor Inhibition and Attenuation of Psychotomimetic Side Effects Compared to MK-801

Konecny et al. (2024) aimed to mitigate the psychotomimetic side effects of the potent open-channel blocker MK-801 by modifying its tropane moiety with a dibenzosuberane-containing seven-membered ring system. The resulting novel dibenzosuberane derivatives exhibited differential inhibitory activity against the two major NMDA receptor subtypes. In electrophysiological experiments, compound 6f achieved approximately 90% inhibition of the GluN1/GluN2A subtype, whereas compound 3l showed only around 50% inhibition [1]. Crucially, in vivo behavioral studies in rats confirmed that these dibenzosuberane derivatives did not induce hyperlocomotion or impair prepulse inhibition, negative symptoms characteristic of MK-801 [1]. This is a clear demonstration that the dibenzosuberane framework enables the retention of NMDA receptor antagonism while engineering out the debilitating side effects.

NMDA Receptor Antagonist Neuroprotection Subtype Selectivity

Enhanced Photovoltaic Power Conversion Efficiency of Dibenzosuberane-Fullerene Acceptors Over Conventional PCBM

Wei et al. (2013) synthesized and tested two new dibenzosuberane-substituted fullerene derivatives, DBSCMA and DBSCBA, as acceptor materials in polymer solar cells. The dibenzosuberane substitution was shown to improve the fullerene energy level alignment and enhance absorption in the visible region compared to conventional PCBM. Under standard AM 1.5 G illumination at 100 mW/cm2, the optimized device using the dibenzosuberane bis-adduct (DBSCBA) achieved a peak power conversion efficiency (PCE) of 3.70% [1]. This represents a 10% relative improvement over the optimal PCE of devices using the industry-standard acceptor PCBM fabricated and tested under the same conditions [1]. The enhanced performance is attributed to the spiro-structure and electronic influence of the dibenzosuberane groups on the fullerene cage.

Organic Photovoltaics Fullerene Acceptor Power Conversion Efficiency

High-Impact Application Scenarios for Dibenzosuberane Driven by Its Quantified Performance Advantages


Human-Specific Bradykinin B2 Receptor Antagonist Lead Optimization

For medicinal chemistry programs focused on inflammatory pain or hereditary angioedema, the dibenzosuberane scaffold is a validated solution to the species selectivity challenge that has historically hindered the preclinical development of non-peptide B2 antagonists. The 128-fold gain in functional potency at the human receptor, demonstrated by compound 19c (pA2 = 7.53) over the diphenylmethyl analog bradyzide (pA2 = 5.42) , provides a quantifiable rationale for incorporating the dibenzosuberane core into new chemical entities. This direct evidence supports a procurement strategy that prioritizes dibenzosuberane as a key synthetic intermediate over simpler diphenylmethane building blocks when human receptor activity is the primary screening objective.

Development of Non-Psychotomimetic Neuroprotective NMDA Receptor Modulators

Neuroscience research groups seeking to circumvent the clinical limitations of non-selective NMDA antagonists can use dibenzosuberane derivatives to engineer subtype selectivity and eliminate psychotomimetic side effects. The functional data showing that compound 6f achieves ~90% inhibition of GluN1/GluN2A receptors without inducing hyperlocomotion in rats, in stark contrast to the parent compound MK-801 , validates this scaffold for designing safer neuroprotective agents. Procurement of dibenzosuberane as a key starting material is therefore directly tied to achieving this validated safety differentiation, moving beyond the toxic profile of earlier channel blockers.

High-Efficiency Fullerene Acceptor Materials for P3HT-Based Bulk-Heterojunction Solar Cells

For organic photovoltaic researchers and manufacturers, replacing conventional PCBM with a dibenzosuberane-substituted fullerene bis-adduct (DBSCBA) is validated by a measurable 10% gain in power conversion efficiency (PCE of 3.70%) . This evidence positions dibenzosuberane as a critical functionalization agent for next-generation fullerene acceptors. Procurement and synthesis of dibenzosuberane derivatives for device fabrication is directly linked to achieving a higher PCE baseline in P3HT:fullerene blend systems, providing a clear, data-driven justification for its selection over unsubstituted fullerene acceptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzosuberane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.